molecular formula C16H19N3O2S B5603993 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Cat. No.: B5603993
M. Wt: 317.4 g/mol
InChI Key: CFEJLVVCHYSUNG-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the piperazine ring, along with a pyridylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and 2-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is unique due to the presence of both the phenylsulfonyl and pyridylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJLVVCHYSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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